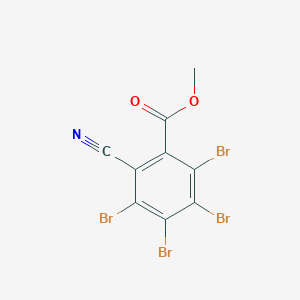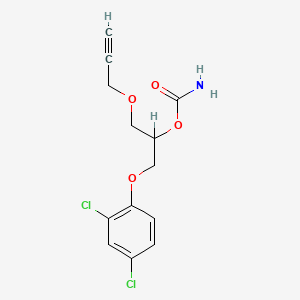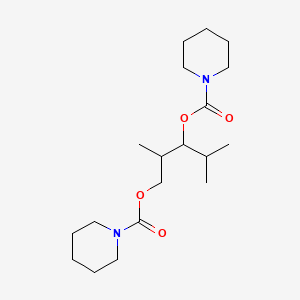
2-Methyl-2-propyltrimethylene 1-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-propyltrimethylene 1-piperidinecarboxylate is a chemical compound with a molecular formula of C13H25NO2. It belongs to the piperidine family, which is known for its significant role in the pharmaceutical industry. Piperidine derivatives are often used in the synthesis of various drugs due to their versatile chemical properties .
Méthodes De Préparation
The synthesis of 2-Methyl-2-propyltrimethylene 1-piperidinecarboxylate typically involves the reaction of 2-methyl-2-propyltrimethylene with 1-piperidinecarboxylic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
2-Methyl-2-propyltrimethylene 1-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Applications De Recherche Scientifique
2-Methyl-2-propyltrimethylene 1-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-propyltrimethylene 1-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2-Methyl-2-propyltrimethylene 1-piperidinecarboxylate can be compared with other similar compounds, such as:
Methyl 2-methyl-2-piperidinecarboxylate hydrochloride: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
2-Methyl-1-piperidinecarbothioamide: Another piperidine derivative with unique properties and uses in chemical synthesis and research.
Propriétés
Numéro CAS |
25649-05-2 |
|---|---|
Formule moléculaire |
C19H34N2O4 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
[2,4-dimethyl-3-(piperidine-1-carbonyloxy)pentyl] piperidine-1-carboxylate |
InChI |
InChI=1S/C19H34N2O4/c1-15(2)17(25-19(23)21-12-8-5-9-13-21)16(3)14-24-18(22)20-10-6-4-7-11-20/h15-17H,4-14H2,1-3H3 |
Clé InChI |
OJGJHBBTAYZTLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C)COC(=O)N1CCCCC1)OC(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


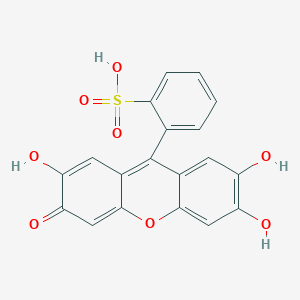
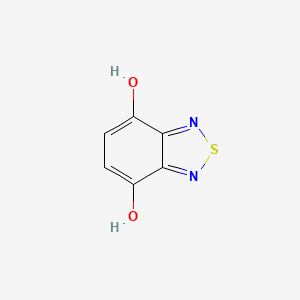
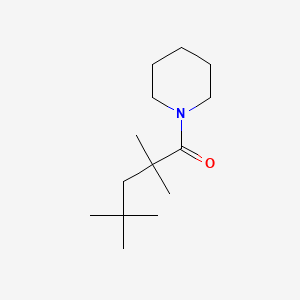
![6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14683448.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-](/img/structure/B14683453.png)
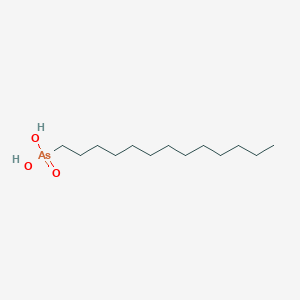
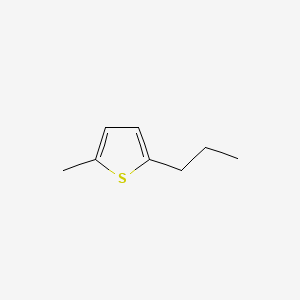
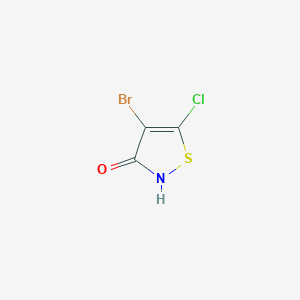

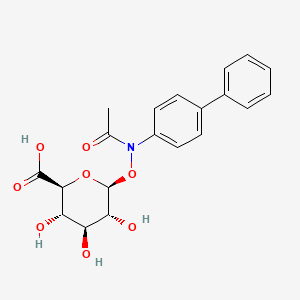

![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683502.png)
